5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Description

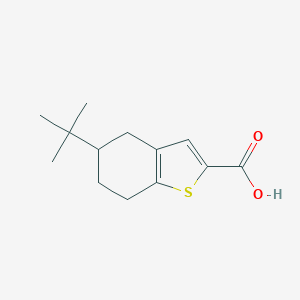

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (CAS: 126231-22-9) is a bicyclic heteroaromatic compound featuring a benzothiophene core fused with a partially saturated cyclohexene ring. The molecule includes a tert-butyl substituent at position 5 and a carboxylic acid group at position 2 (Figure 1). Its molecular formula is C₁₃H₁₈O₂S, with a molecular weight of 238.35 g/mol .

Properties

IUPAC Name |

5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h7,9H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSYCTWGBTXSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396743 | |

| Record name | 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126231-22-9 | |

| Record name | 5-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126231-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves the following steps:

Formation of the Benzothiophene Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiophene ring. This can be achieved through various methods, including the use of sulfur-containing reagents and cyclization catalysts.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions. Notably, it has been utilized in the development of new synthetic methodologies that aim to create derivatives with enhanced biological activities .

Biology

The biological applications of this compound are particularly promising. Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It has also been studied for its neuroprotective effects on the central nervous system by modulating neurotransmitter release and interacting with specific receptors .

Case Study: Neuroprotection

A study investigating the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cell cultures. These findings suggest potential therapeutic roles in neurodegenerative diseases .

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Preliminary studies have shown that it may inhibit tumor growth by interfering with microtubule dynamics, similar to established chemotherapeutic agents .

Case Study: Anticancer Activity

In vitro assays revealed that derivatives of this compound could significantly inhibit cancer cell proliferation in various lines (IC50 values ranging from 2.6 to 18 nM) .

Industry

The compound also finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in developing dyes and sensors due to its electronic characteristics derived from the benzothiophene structure .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide | Similar benzothiophene structure but varies at position | Potentially different biological activities due to structural variance |

| 4-Methylbenzothiophene | Lacks hydrazide functionality | Known for unique electronic properties |

| Benzothiazole derivatives | Contains sulfur and nitrogen heterocycles | Exhibits distinct antimicrobial activities |

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Water Solubility (g/L, 25°C) |

|---|---|---|---|---|---|

| 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | C₁₃H₁₈O₂S | 238.35 | -COOH (C2), -C(CH₃)₃ (C5) | Not reported | Predicted: <0.26* |

| 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid (CAS: 40133-07-1) | C₉H₁₀O₂S | 182.24 | -COOH (C2) | 196 | 0.26 |

| 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | C₁₀H₁₂O₂S | 196.26 | -COOH (C2), -CH₃ (C3) | 219.8–221.6 | Not reported |

| 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid | C₁₁H₁₄O₂S | 210.30 | -COOH (C2), larger ring | Not reported | Not reported |

*Predicted lower solubility due to increased hydrophobicity from tert-butyl group .

Key Observations:

Molecular Weight and Bulk :

- The tert-butyl substituent increases molecular weight by ~56 g/mol compared to the unsubstituted analog (C₉H₁₀O₂S). This bulk may hinder crystal packing, though melting point data is unavailable for direct comparison .

- The 3-methyl derivative (C₁₀H₁₂O₂S) has a higher melting point (219.8–221.6°C) than the unsubstituted analog (196°C), suggesting alkyl groups enhance thermal stability .

Solubility and Lipophilicity :

- The unsubstituted analog (C₉H₁₀O₂S) has low aqueous solubility (0.26 g/L), likely due to the hydrophobic benzothiophene core. The tert-butyl group further reduces solubility, impacting formulation in biological studies .

Synthetic Accessibility :

- Methyl and formyl derivatives are synthesized via chemoselective reductions (e.g., Et₃SiH/I₂), but tert-butyl introduction may require Friedel-Crafts alkylation or other sterically demanding reactions .

Key Observations:

Biological Activity :

- The 3-methyl derivative exhibits anti-inflammatory and antimicrobial properties, likely due to enhanced membrane permeability from the methyl group . The tert-butyl analog’s bioactivity remains unstudied but may show altered pharmacokinetics due to increased lipophilicity.

Chemical Reactivity: The carboxylic acid group enables derivatization (e.g., esterification, amidation). For example, the tert-butyl compound’s carbohydrazide derivative is commercially available (Santa Cruz Biotechnology), suggesting utility in drug discovery . Steric hindrance from the tert-butyl group may slow nucleophilic attacks at the thiophene ring compared to smaller substituents.

Crystallographic and Computational Analysis

While crystallographic data for the tert-butyl compound is absent, software like SHELX and ORTEP-3 are widely used for small-molecule structure determination . Hydrogen-bonding patterns in similar compounds (e.g., 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid) likely follow graph-set analysis, with -COOH forming dimers or chains .

Q & A

Q. How can multi-step functionalization be optimized for creating libraries of derivatives?

- Methodological Answer : A three-step approach is recommended: (i) Protection : Use Boc groups for amino functionalities to prevent side reactions. (ii) Functionalization : Introduce halides or aryl groups via Suzuki coupling, leveraging the thiophene ring’s stability. (iii) Deprotection : Acidic conditions (HCl/dioxane) remove Boc groups without disrupting the tetrahydro ring. Reaction monitoring via TLC and LC-MS ensures intermediate stability .

Critical Analysis of Contradictions

- Stereochemical Outcomes : reports high enantiomeric excess using chiral auxiliaries, while describes racemic mixtures under similar conditions. This discrepancy highlights the sensitivity of stereoselectivity to solvent polarity and temperature .

- Biological Activity : Derivatives in show moderate enzyme inhibition, whereas analogous compounds in lack activity. This may reflect differences in substituent placement (e.g., meta vs. para positions on phenyl rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.